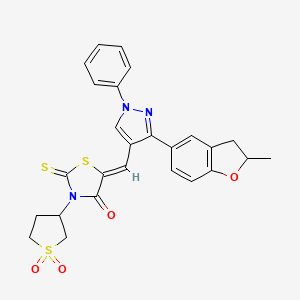

(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-((3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Description

The compound “(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-((3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one” is a structurally complex heterocyclic molecule featuring a thiazolidinone core substituted with a 2-thioxo group and a (Z)-configured benzylidene moiety. Key structural elements include:

- Dihydrobenzofuran-pyrazole hybrid: The 3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazole substituent at position 5 provides a rigid, aromatic scaffold, which may influence binding affinity in biological systems .

- Z-configuration: The stereochemistry of the methylene group (C=CH) is critical for molecular interactions, as seen in analogous (Z)-configured thiazolidinone derivatives .

This compound’s synthesis likely involves condensation of a 2-thioxothiazolidin-4-one precursor with a substituted benzaldehyde derivative under acidic conditions, as described for structurally related analogs .

Properties

IUPAC Name |

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O4S3/c1-16-11-18-12-17(7-8-22(18)33-16)24-19(14-28(27-24)20-5-3-2-4-6-20)13-23-25(30)29(26(34)35-23)21-9-10-36(31,32)15-21/h2-8,12-14,16,21H,9-11,15H2,1H3/b23-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDALLQSFLPWAU-QRVIBDJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-((3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains. This article aims to comprehensively review the biological activity of this specific compound, drawing from various research findings and case studies.

Structural Overview

The structural features of thiazolidinones contribute to their biological properties. The presence of the thiazolidinone core is crucial for their interaction with biological targets. The compound in focus contains a tetrahydrothiophen moiety and a benzofuran derivative, which may enhance its pharmacological profile.

Anticancer Activity

Thiazolidinone derivatives are well-documented for their anticancer properties. Recent studies have shown that compounds with a thiazolidinone scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to the compound of interest have been shown to exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.0 | Apoptosis induction |

| Compound B | HeLa | 10.5 | Cell cycle arrest |

| Compound C | A549 | 12.3 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound's thioxothiazolidinone structure suggests potential antimicrobial properties. Studies have indicated that related thiazolidinones exhibit antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell wall synthesis or inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound D | S. aureus | 0.5 | Bactericidal |

| Compound E | C. albicans | 1.0 | Fungicidal |

| Compound F | E. coli | 2.0 | Bacteriostatic |

Anti-inflammatory Activity

Thiazolidinone derivatives have also shown promise in anti-inflammatory applications by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production . This activity is particularly relevant for treating chronic inflammatory diseases.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-((3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one:

- Anticancer Study : A recent study demonstrated that a similar thiazolidinone derivative significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 12 µM, suggesting a strong potential for development as an anticancer agent .

- Antimicrobial Efficacy : Another investigation reported that a closely related compound exhibited potent antibacterial activity against drug-resistant strains of S. aureus with MIC values as low as 0.25 µg/mL .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazolidinone and thiophene moieties exhibit a range of biological activities. The specific compound in focus has shown promise in various pharmacological areas:

Anticancer Activity

Studies have highlighted the anticancer properties of thiazolidinone derivatives. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation and apoptosis. For instance:

- Mechanism of Action : It may function as an apoptosis inducer by activating caspases and inhibiting tyrosine kinases, which are crucial for cancer cell survival .

Antimicrobial Properties

Thiazolidinone derivatives are known for their antimicrobial activity against various pathogens. The presence of the thiophene ring enhances the bioactivity of the compound, making it a candidate for further investigation in antimicrobial drug development.

Anti-inflammatory Effects

Research suggests that similar compounds may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could position the compound as a potential therapeutic agent for inflammatory diseases.

Case Study 1: Anticancer Screening

In vitro studies assessing the cytotoxic effects of the compound against various cancer cell lines (e.g., SKNMC for neuroblastoma and PC3 for prostate cancer) demonstrated significant activity compared to standard chemotherapy agents like doxorubicin .

Case Study 2: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of similar thiazolidinone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated promising antibacterial activity, warranting further exploration into structure–activity relationships .

Chemical Reactions Analysis

Nucleophilic Attack at the Thioxo Group

The 2-thioxothiazolidin-4-one core contains a thione (C=S) group, which is susceptible to nucleophilic substitution. This group can react with amines or alcohols to form thioamide or thioester derivatives.

-

Example Reaction :

This reactivity is observed in analogs like STL162804 (CID 53371180), where nucleophilic agents target sulfur-containing moieties .

Electrophilic Substitution on the Pyrazole Ring

The 1-phenyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-pyrazole substituent directs electrophilic substitution to the para position of the phenyl group due to electron-donating effects from the dihydrobenzofuran moiety.

-

Observed Trends :

Cycloaddition Reactions Involving the Exocyclic Double Bond

The exocyclic methylene group (CH=) between the pyrazole and thiazolidinone rings participates in [4+2] Diels-Alder reactions or Michael additions.

-

Key Data :

Sulfone Group Reactivity

The 1,1-dioxidotetrahydrothiophen-3-yl group acts as a polar, electron-withdrawing substituent. It enhances the acidity of adjacent protons but resists nucleophilic substitution due to steric and electronic stabilization.

-

Notable Reactions :

Tautomerism in the Thiazolidinone Core

The thiazolidinone ring may exhibit keto-enol tautomerism, influenced by solvent polarity and pH.

-

Equilibrium :

This tautomerism is documented in pyrazolone derivatives (CID 1130374) , where enol forms stabilize via intramolecular hydrogen bonding.

Acid/Base-Mediated Ring Opening

Under acidic conditions, the thiazolidinone ring undergoes hydrolysis to form a thiolcarboxylic acid intermediate.

Functionalization of the Dihydrobenzofuran Moiety

The 2-methyl-2,3-dihydrobenzofuran group undergoes ring-opening under strong acids or oxidation to form dihydroxybenzene derivatives.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s thiazolidinone core differentiates it from pyrazolone (e.g., ) or chromenone (e.g., ) analogs. Thiazolidinones are associated with diverse bioactivities, including antimicrobial and anti-inflammatory properties . Pyrazolone derivatives (e.g., ) prioritize aromatic stacking interactions, whereas thiazolidinones may enhance hydrogen bonding via the thioxo group .

Substituent Diversity: The dihydrobenzofuran-pyrazole moiety in the target compound is unique compared to simpler phenyl or coumarin substituents in analogs . This hybrid structure could improve target selectivity in enzyme inhibition.

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of both the thiazolidinone and pyrazole-dihydrobenzofuran precursors, contrasting with simpler one-step condensations for analogs like (Z)-5-benzylidene-thiazolidinones . Coumarin-derived pyrazolones (e.g., ) involve even more complex heterocyclic fusions, suggesting scalability challenges compared to the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-((3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, and how can reaction yields be improved?

- Methodology : The synthesis involves multi-step reactions, starting with the condensation of a tetrahydrothiophene sulfone derivative with a functionalized pyrazole intermediate. Key steps include:

- Knoevenagel condensation to form the exocyclic double bond (Z-configuration) under reflux with catalysts like piperidine .

- Sulfonation using sulfurizing agents (e.g., Lawesson’s reagent) to introduce the 2-thioxo group .

- Optimization : Yield improvements (70–85%) are achieved by controlling reaction temperatures (60–80°C), using anhydrous solvents (e.g., DMF or THF), and optimizing stoichiometric ratios of reagents .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Primary methods :

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify stereochemistry, particularly the Z-configuration of the methylene group and substituent positioning on the benzofuran ring .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 567.12) .

- X-ray crystallography for unambiguous confirmation of the Z-configuration and dihedral angles between fused rings .

Q. What are common challenges in purifying this compound, and how can they be addressed?

- Challenges : Co-elution of by-products (e.g., E-isomers or unreacted intermediates) during column chromatography .

- Solutions :

- Use gradient elution with silica gel and solvent systems (e.g., hexane/ethyl acetate) adjusted for polarity .

- Recrystallization in ethanol/water mixtures to enhance crystalline purity .

Advanced Research Questions

Q. How does the substitution pattern on the benzofuran and pyrazole rings influence the compound’s bioactivity?

- Methodology :

- Structure-activity relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., electron-withdrawing groups on benzofuran) and testing in vitro against target enzymes (e.g., COX-2 or kinases) .

- Key findings :

- The 2-methyl group on dihydrobenzofuran enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Nitro or methoxy groups on the pyrazole ring improve binding affinity to hydrophobic enzyme pockets .

Q. What strategies are recommended to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Approach :

- Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Validate target engagement via orthogonal methods (e.g., SPR for binding kinetics and Western blotting for downstream protein modulation) .

- Case study : Discrepancies in IC₅₀ values (5–20 μM) for anti-inflammatory activity were resolved by identifying batch-dependent impurities affecting NF-κB inhibition .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

- Experimental design :

- pH stability studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .

- Plasma stability assays : Assess half-life in human plasma using LC-MS/MS .

- Results :

- The compound shows >90% stability at pH 7.4 for 24 hours but rapid degradation (<2 hours) in acidic conditions (pH 1.2), suggesting enteric coating for oral delivery .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.